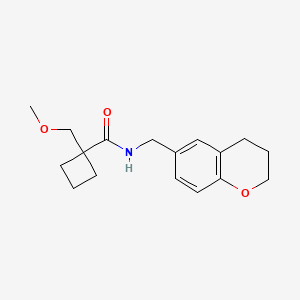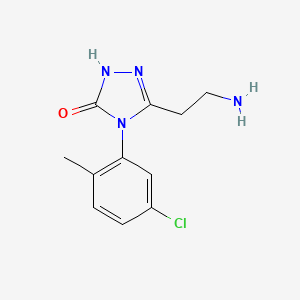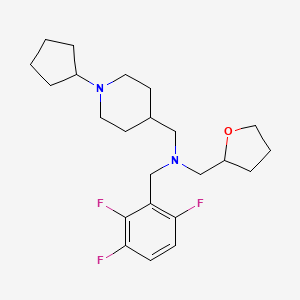
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-1-(methoxymethyl)cyclobutanecarboxamide
Overview
Description
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-1-(methoxymethyl)cyclobutanecarboxamide, also known as DMCCB, is a small molecule inhibitor that has been developed for its potential use in cancer therapy. DMCCB has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a wide range of cancer types. In
Mechanism of Action
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-1-(methoxymethyl)cyclobutanecarboxamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical molecule involved in many cellular processes, including energy production and DNA repair. Cancer cells require high levels of NAD+ to support their rapid growth and proliferation, making NAMPT an attractive target for cancer therapy. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cancer cells, leading to decreased energy production and DNA repair, and ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to increase the levels of a molecule called adiponectin, which is involved in regulating glucose and lipid metabolism. This compound has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-1-(methoxymethyl)cyclobutanecarboxamide has several advantages for use in preclinical studies. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. This compound has also shown promising results in preclinical models of cancer, suggesting that it may be effective against a wide range of cancer types. However, this compound also has some limitations. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the development of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-1-(methoxymethyl)cyclobutanecarboxamide. One potential direction is to optimize the synthesis method to produce this compound analogs with improved potency and selectivity. Another direction is to develop formulations of this compound that can improve its pharmacokinetic properties, such as increasing its half-life or improving its bioavailability. Finally, future studies will be needed to determine the safety and efficacy of this compound in clinical trials, and to explore its potential use in combination with other cancer therapies.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-1-(methoxymethyl)cyclobutanecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. This compound achieves this by targeting a specific enzyme that is involved in cancer cell metabolism, leading to a decrease in the production of energy and building blocks required for cancer cell growth.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-1-(methoxymethyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-12-17(7-3-8-17)16(19)18-11-13-5-6-15-14(10-13)4-2-9-21-15/h5-6,10H,2-4,7-9,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLWOYFSVOPYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)NCC2=CC3=C(C=C2)OCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-4-[4-({[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-3-butyn-2-ol](/img/structure/B3811049.png)
![3-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]-1-propanol](/img/structure/B3811051.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3811059.png)
![N-allyl-N-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B3811063.png)

![(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B3811074.png)
![N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B3811079.png)
![(1-methyl-3-phenylpropyl)[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amine](/img/structure/B3811082.png)
![1-acetyl-4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B3811089.png)
![6,9-dioxo-N-[2-(trifluoromethyl)phenyl]octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3811093.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperazine](/img/structure/B3811127.png)
![3-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-indole](/img/structure/B3811135.png)
